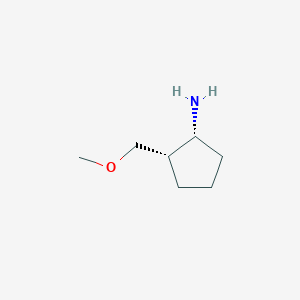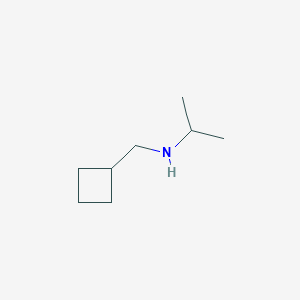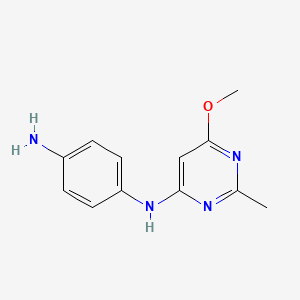![molecular formula C10H17N3 B1416205 ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine CAS No. 1015846-38-4](/img/structure/B1416205.png)
({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine
Overview
Description
({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: is a compound that features a cyclopropyl group linked to an imidazole ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Alkylation: The imidazole ring is then alkylated using 2-ethyl bromide to introduce the ethyl group at the 2-position.
Cyclopropylation: The resulting 2-ethyl-1H-imidazole is then reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of ({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful as a ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine: can be compared with other imidazole derivatives such as:
2-Methyl-1H-imidazole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Methyl-1H-imidazole: Similar in structure but without the ethyl and cyclopropyl groups, leading to different chemical reactivity and biological activity.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the imidazole ring, resulting in different applications and properties.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not seen in simpler analogs.
Properties
IUPAC Name |
[1-[(2-ethylimidazol-1-yl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-9-12-5-6-13(9)8-10(7-11)3-4-10/h5-6H,2-4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBUGNUIWFNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650955 | |
| Record name | 1-{1-[(2-Ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-38-4 | |
| Record name | 1-{1-[(2-Ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















